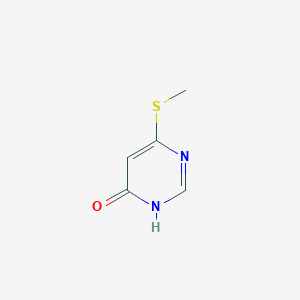

6-(Methylthio)pyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9-5-2-4(8)6-3-7-5/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIAVKOUWHGNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=O)NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80285934 | |

| Record name | 6-(methylsulfanyl)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30001-45-7 | |

| Record name | NSC43266 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(methylsulfanyl)pyrimidin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80285934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 6 Methylthio Pyrimidin 4 3h One

Tautomerism and Prototropic Equilibria in 6-(Methylthio)pyrimidin-4(3H)-one Systems

Pryrimidinone systems, such as this compound, exist as an equilibrium mixture of tautomeric forms. encyclopedia.pub The primary tautomerism at play is the amide-iminol (or keto-enol) tautomerism, involving the migration of a proton between the nitrogen and oxygen atoms of the pyrimidinone ring. This results in an equilibrium between the 4(3H)-one (amide/keto form) and the 4-hydroxypyrimidine (B43898) (iminol/enol form).

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the pyrimidine (B1678525) ring. nih.gov For this compound, the electron-donating character of the methylthio group can influence the electron density within the ring and, consequently, the relative stability of the tautomers. In many pyrimidinone derivatives, the keto form is the predominant tautomer in both solution and the solid state.

Another potential prototropic equilibrium involves the methylthio group, which could theoretically participate in thione-thiol tautomerism if the methyl group were a proton. However, in this compound, the sulfur is methylated, precluding this specific tautomeric exchange. The primary equilibrium remains between the keto and enol forms.

Table 1: Major Tautomeric Forms of this compound

| Tautomeric Form | Structure | Description |

| This compound |  | The amide or keto tautomer. |

| 6-(Methylthio)pyrimidin-4-ol |  | The iminol or enol tautomer. |

Electrophilic Aromatic Substitution Reactions on the Pyrimidine Ring of this compound

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.orgyoutube.com This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) reactions, making them significantly more difficult to carry out compared to benzene (B151609). wikipedia.orgyoutube.com The reaction conditions required are often harsh, and the yields can be low. youtube.com

Furthermore, the substituents on the ring play a crucial role in directing any potential electrophilic attack. The methylthio group is generally considered an activating group and an ortho-, para-director in electrophilic aromatic substitution on benzene rings. However, in the context of the highly deactivated pyrimidine ring, its influence is less pronounced. The oxo group (in the predominant tautomer) acts as a deactivating group.

Given the deactivated nature of the pyrimidine ring, direct electrophilic substitution on this compound is challenging. Reactions like nitration or halogenation would likely require forcing conditions, and the substitution pattern would be influenced by the combined electronic effects of the methylthio and oxo groups, as well as the nitrogen atoms in the ring. Often, to achieve substitution, the pyrimidine ring is first activated, for instance, by N-oxidation, which increases the ring's electron density and facilitates electrophilic attack. wikipedia.org

Nucleophilic Attack and Displacement Reactions Involving this compound

The methylthio group at the 6-position of the pyrimidine ring is a good leaving group and can be displaced by a variety of nucleophiles. This nucleophilic substitution reaction is a common and synthetically useful transformation for modifying pyrimidine scaffolds. nih.govacs.org The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the carbon atom bearing the methylthio group.

These displacement reactions are typically carried out by heating the 6-(methylthio)pyrimidine derivative with a nucleophile, sometimes in the presence of a base. nih.govacs.org A wide range of nucleophiles can be employed, including amines, thiols, and alkoxides, leading to the formation of various substituted pyrimidinone derivatives.

Table 2: Examples of Nucleophilic Displacement Reactions

| Starting Material | Nucleophile | Product | Reference |

| 8-Chloro-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine | Various amines | 8-Amino-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine derivatives | nih.govacs.org |

| 2-(Ethylsulfanyl)pyrimido[4,5-d]pyrimidine derivative | Morpholine or Piperidine | 2-(Morpholino/Piperidino)pyrimido[4,5-d]pyrimidine derivatives | rsc.org |

Oxidation and Reduction Chemistry of this compound

The sulfur atom of the methylthio group is susceptible to oxidation. Treatment of this compound and its derivatives with oxidizing agents can convert the methylthio group into a methylsulfinyl (sulfoxide) or a methylsulfonyl (sulfone) group. nih.govacs.org Common oxidizing agents for this transformation include meta-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide. nih.govacs.org

The resulting sulfoxides and sulfones are valuable synthetic intermediates. The methylsulfonyl group, in particular, is an excellent leaving group, making the corresponding pyrimidine derivatives highly reactive towards nucleophilic displacement. This two-step sequence of oxidation followed by nucleophilic substitution provides an alternative route to functionalize the pyrimidine ring. nih.govacs.org

Reduction reactions can also be performed on pyrimidine derivatives. For instance, if other reducible functional groups are present, such as a chloro substituent, they can be removed using reducing agents. The pyrimidine ring itself can also be reduced under certain conditions, though this is less common for aromatic pyrimidines.

Table 3: Oxidation of the Methylthio Group

| Starting Material | Oxidizing Agent | Product | Reference |

| 8-Amino-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine derivatives | m-CPBA | 8-Amino-6-methyl-2-(methylsulfonyl)pyrido[3,4-d]pyrimidine derivatives | nih.govacs.org |

| 3H-Furopyrimidoquinazolinone with methylmercaptan group | Hydrogen Peroxide | (Methylsulfonyl)-3H-furo-pyrimido[1,6-a]quinazolin-3-one | nih.gov |

Rearrangement Reactions and Fragmentations of this compound Scaffolds

The fragmentation patterns of pyrimidine derivatives upon electron impact in mass spectrometry can provide valuable structural information. Studies on related pyridopyrimidinones have shown that the fragmentation pathways are influenced by the substituents and the position of the nitrogen atoms in the pyridine (B92270) ring. rsc.org For this compound, characteristic fragmentations would likely involve the loss of the methylthio group, cleavage of the pyrimidine ring, and loss of small neutral molecules like CO and HCN. The fragmentation of related pyrimidinethiones often proceeds by the elimination of side functional groups followed by the fragmentation of the pyrimidine ring itself. sapub.org

Metal-Mediated and Organocatalytic Transformations Involving this compound Derivatives

Modern synthetic methods, including metal-mediated cross-coupling reactions, have expanded the toolkit for modifying heterocyclic scaffolds. While the methylthio group itself can be a substrate for certain coupling reactions, it is more common to first convert it to a better leaving group, such as a sulfone, or to have a halide present on the ring for reactions like Suzuki, Stille, or Buchwald-Hartwig couplings. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex pyrimidine derivatives.

For instance, a related system, 4,6-dichloro-5-methoxypyrimidine, can undergo sequential SNAr reactions, and further modifications can be achieved through metal-mediated processes. nih.gov Ionic liquids have also been used as catalysts in the synthesis of related condensed pyrimidine systems, showcasing the potential for alternative catalytic methods. rsc.org

Computational and Theoretical Investigations of 6 Methylthio Pyrimidin 4 3h One

Quantum Chemical Characterization of 6-(Methylthio)pyrimidin-4(3H)-one Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of this compound. These calculations solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels, which in turn dictate its chemical behavior.

Molecular orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. Global electronic descriptors, derived from the energies of these frontier orbitals, quantify aspects of reactivity.

Table 1: Key Electronic Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Associated with the capacity to donate electrons. |

| LUMO Energy (ELUMO) | - | Associated with the capacity to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/η | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic character of a molecule. |

A comprehensive DFT study on this compound would calculate these values to predict its reactivity profile.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These regions are typically color-coded: red indicates negative potential (areas with high electron density, prone to electrophilic attack), while blue indicates positive potential (areas with low electron density, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, an MEP analysis would likely show:

Negative Potential: Concentrated around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine (B1678525) ring, indicating their susceptibility to electrophilic attack or hydrogen bonding.

Positive Potential: Located around the hydrogen atoms, particularly the N-H proton, making it a potential site for deprotonation or interaction with nucleophiles.

This mapping is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for how the molecule might interact with biological targets like proteins or nucleic acids.

Conformational Analysis and Energy Landscapes of this compound

While the pyrimidine ring is largely planar, the methylthio group (-SCH₃) has rotational freedom around the C-S bond. Conformational analysis involves systematically rotating this bond and calculating the corresponding energy to identify the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. This creates an energy landscape, or potential energy surface.

The most stable conformation will be the one that minimizes steric hindrance and optimizes electronic interactions. For this compound, the orientation of the methyl group relative to the pyrimidine ring would be the primary focus of such an analysis. Identifying the global minimum energy structure is essential as it is the most populated conformation and the one from which most chemical reactions will proceed.

Spectroscopic Property Prediction and Validation for this compound

Computational methods can predict various spectroscopic properties, which can then be used to validate and interpret experimental data.

Infrared (IR) Spectroscopy: Calculations can determine the vibrational frequencies corresponding to the stretching and bending of bonds. For this compound, key predicted vibrations would include the C=O stretch, N-H stretch, C-H stretches, and various ring vibrations. Comparing the calculated spectrum to an experimental one helps confirm the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each atom in the molecule. This is achieved by calculating the magnetic shielding around each nucleus. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to UV-visible absorption. This analysis provides information on the wavelengths of maximum absorption (λ_max) and the nature of the electronic excitations (e.g., n→π* or π→π* transitions), which are related to the molecule's electronic structure and conjugation.

Table 2: Example of Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value (Illustrative) | Significance |

|---|---|---|

| IR: C=O Stretch (cm⁻¹) | ~1680 | Confirms the presence of the ketone group. |

| IR: N-H Stretch (cm⁻¹) | ~3400 | Confirms the presence of the amide N-H. |

| ¹H NMR: N-H Proton (ppm) | ~12.0 | Identifies the acidic proton of the pyrimidinone ring. |

| ¹³C NMR: C=O Carbon (ppm) | ~165 | Identifies the carbonyl carbon. |

| UV-Vis: λ_max (nm) | ~270 | Corresponds to π→π* transitions within the conjugated system. |

Reaction Mechanism Elucidation via Computational Modeling for this compound Transformations

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. By modeling the transformation of this compound, researchers can map the entire reaction pathway. This involves locating the structures of reactants, intermediates, transition states, and products.

For instance, a common transformation could be the oxidation of the methylthio group to a methylsulfinyl or methylsulfonyl group. A computational study would:

Optimize the geometries of the reactant (this compound and an oxidant) and the final product.

Locate the transition state structure for the reaction, which represents the highest energy point along the reaction coordinate.

Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.

Use techniques like Intrinsic Reaction Coordinate (IRC) calculations to confirm that the identified transition state correctly connects the reactants and products.

Such studies provide a detailed, step-by-step understanding of how the transformation occurs, which is often difficult to determine through experimental means alone.

Molecular Dynamics Simulations of this compound in Solvation and Complexation Environments

While quantum mechanics is excellent for studying the intrinsic properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time in a more realistic environment, such as in a solvent or bound to a protein. MD simulations use classical mechanics to model the movements of atoms and molecules.

Solvation: An MD simulation of this compound in water would reveal how water molecules arrange themselves around the solute, forming a solvation shell. It would provide insights into specific hydrogen bonding interactions and their lifetimes, which influences the molecule's solubility and conformational preferences in solution.

Complexation: If this compound were being studied as a potential drug, an MD simulation could model its interaction with a target protein. This would involve docking the molecule into the protein's active site and then simulating the complex's dynamics. The simulation would show how the molecule moves within the binding pocket, the stability of its interactions (like hydrogen bonds and hydrophobic contacts), and could be used to calculate the binding free energy, a measure of how strongly the molecule binds to its target.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Approaches for Derivatization of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful computational tools in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity or physicochemical properties. nih.gov These models are built on the principle that changes in the structure of a molecule will result in predictable changes in its activities. nih.gov For the derivatization of analogs of this compound, QSAR and QSPR approaches can be instrumental in designing new compounds with enhanced therapeutic potential.

The core of a QSAR/QSPR study involves developing a mathematical equation that correlates the biological activity (or property) of a series of compounds with their molecular descriptors. These descriptors are numerical representations of the chemical structure and can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical.

While specific QSAR/QSPR studies on this compound are not extensively documented in publicly available literature, the methodologies applied to structurally related pyrimidine derivatives provide a clear blueprint for how such investigations would be conducted. For instance, QSAR studies on various pyrimidine analogs have successfully identified key structural features that govern their anticancer activities. nih.govnih.gov

Research Findings from Related Pyrimidine Derivatives

Research on other classes of pyrimidine derivatives, such as furopyrimidine and thienopyrimidine analogs, has demonstrated the utility of QSAR in identifying potent inhibitors of enzymes like vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. nih.govnih.govmui.ac.ir In these studies, a series of compounds are synthesized and their biological activities, often expressed as the half-maximal inhibitory concentration (IC50), are determined. These IC50 values are then converted to a logarithmic scale (pIC50) for the QSAR analysis.

The development of a robust QSAR model typically involves the following steps:

Data Set Selection: A series of analogs of the lead compound, in this case, this compound, would be synthesized, and their biological activities against a specific target would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using specialized software.

Model Development: Statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN) are employed to build a correlation model between the descriptors and the biological activity. nih.govnih.govmui.ac.ir

Model Validation: The predictive power of the developed model is rigorously assessed using internal and external validation techniques.

For example, a hypothetical QSAR study on a series of this compound analogs might investigate their inhibitory activity against a particular kinase. The resulting QSAR model could reveal that specific substitutions on the pyrimidine ring or modifications to the methylthio group are critical for activity.

The table below illustrates the kind of data that would be generated and used in a QSAR study of hypothetical this compound analogs.

Table 1: Hypothetical QSAR Data for this compound Analogs

| Compound ID | R1-Substituent | R2-Substituent | Experimental pIC50 | Predicted pIC50 (MLR Model) |

|---|---|---|---|---|

| MTP-1 | H | H | 5.2 | 5.1 |

| MTP-2 | Cl | H | 5.8 | 5.7 |

| MTP-3 | F | H | 5.6 | 5.5 |

| MTP-4 | CH3 | H | 5.4 | 5.3 |

| MTP-5 | H | OCH3 | 6.1 | 6.0 |

In a similar vein, QSPR models can be developed to predict important physicochemical properties of the analogs, such as solubility, lipophilicity (logP), and metabolic stability. These properties are crucial for drug development as they influence the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.

A QSPR study would follow a similar workflow to QSAR, but the dependent variable would be a physicochemical property instead of a biological activity. The insights gained from QSPR models can guide the derivatization process to optimize the drug-like properties of the this compound analogs.

The following table provides a hypothetical example of a QSPR analysis for the same set of analogs.

Table 2: Hypothetical QSPR Data for this compound Analogs

| Compound ID | R1-Substituent | R2-Substituent | Experimental logP | Predicted logP (QSPR Model) |

|---|---|---|---|---|

| MTP-1 | H | H | 1.5 | 1.4 |

| MTP-2 | Cl | H | 2.1 | 2.0 |

| MTP-3 | F | H | 1.7 | 1.6 |

| MTP-4 | CH3 | H | 1.9 | 1.8 |

| MTP-5 | H | OCH3 | 1.2 | 1.1 |

By integrating the findings from both QSAR and QSPR studies, medicinal chemists can strategically design and synthesize new derivatives of this compound with a higher probability of possessing both desired biological activity and favorable drug-like properties, thereby accelerating the drug discovery process. mdpi.com

Structure Activity Relationship Sar Studies and Derivatization of 6 Methylthio Pyrimidin 4 3h One Analogs

Design Principles for 6-(Methylthio)pyrimidin-4(3H)-one Derivatives and Libraries

The design of derivatives based on the this compound core is guided by several established medicinal chemistry principles. A primary strategy is the introduction of diverse substituents at various positions of the pyrimidine (B1678525) ring to probe the chemical space and identify key interactions with biological targets. nih.gov

Key Design Strategies:

Scaffold Hopping and Fragment-Based Design: Scaffold hopping is employed to create novel structures by replacing parts of the molecule while retaining key binding elements. mdpi.comresearchgate.netnih.gov This can lead to the discovery of new intellectual property and improved drug-like properties. Fragment-based design involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent molecules.

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For instance, the methylthio group could be replaced with other small alkylthio groups or bioisosteres.

Privileged Structures: The pyrimidine core itself is considered a "privileged structure" as it is found in numerous biologically active compounds, including anticancer and antimicrobial agents. medwinpublishers.com This inherent activity makes it a promising starting point for the design of new drugs.

Synthetic Strategies for Analog Development from this compound Core

The synthesis of analogs of this compound relies on versatile and efficient chemical reactions that allow for the introduction of a wide range of functional groups.

A common starting point for derivatization is the chlorination of the pyrimidine ring, which introduces a reactive handle for subsequent nucleophilic substitution reactions. For example, treatment of a pyrimidinone with a chlorinating agent like phosphorus oxychloride can yield a chloro-substituted intermediate. mdpi.commdpi.com This chloro derivative can then be reacted with various nucleophiles such as amines, thiols, and alcohols to introduce diversity at that position. mdpi.com

Another key reaction is the modification of the methylthio group. Oxidation of the sulfur atom can lead to sulfoxide (B87167) and sulfone derivatives, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

The synthesis often begins with readily available starting materials like diethyl malonate, which can undergo a series of reactions including nitration, cyclization with thiourea (B124793), methylation, and chlorination to build the core pyrimidine structure. google.com The introduction of substituents can also be achieved through cross-coupling reactions catalyzed by transition metals like palladium or copper, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com

For instance, a synthetic route might involve:

Cyclization of a substituted thiourea with a β-ketoester to form the pyrimidinone ring.

Alkylation of the thiol group to introduce the methylthio moiety.

Functionalization at other positions of the pyrimidine ring, such as the C6 position, through substitution reactions. researchgate.net

The table below outlines some synthetic transformations used in the development of pyrimidine-based analogs.

| Reaction Type | Reagents and Conditions | Purpose |

| Chlorination | POCl₃ | Introduce a reactive chlorine atom for subsequent substitutions. mdpi.commdpi.com |

| Nucleophilic Substitution | Amines, Thiols, Alcohols | Introduce diverse functional groups at the chloro-position. mdpi.com |

| Oxidation | H₂O₂, m-CPBA | Convert the methylthio group to sulfoxide or sulfone. |

| Cross-Coupling | Pd or Cu catalysts, boronic acids, etc. | Form C-C or C-heteroatom bonds to introduce aryl or other groups. mdpi.com |

| Alkylation | Alkyl halides, base | Introduce alkyl groups at various positions. researchgate.net |

Impact of Substituent Modifications on this compound In Vitro Activity Profiles

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrimidine ring. SAR studies aim to elucidate these relationships to guide the design of more potent and selective compounds. nih.gov

Systematic modifications at different positions of the pyrimidine core have revealed critical insights into their biological activity. For example, in a series of pyrazolo[3,4-d]pyrimidine derivatives, the introduction of a 2-chloro-2-phenylethyl chain at the N1 position and various amino groups at the C4 position led to compounds with inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov

In another study on betulinic acid derivatives, modifications at the C-3 and C-28 positions were found to be crucial for anti-HIV activity. nih.gov This highlights the importance of exploring substitutions at multiple sites on a molecular scaffold.

The following table summarizes the observed impact of certain substituent modifications on the in vitro activity of pyrimidine-based compounds from various studies.

| Position of Modification | Type of Substituent | Observed Impact on In Vitro Activity | Reference |

| C4 | Amino groups | Can confer inhibitory activity against EGFR-TK. | nih.gov |

| C6 | Chloro group | Can serve as a reactive site for introducing further diversity. | |

| N1 | Substituted ethyl chains | Can influence activity against specific kinases. | nih.gov |

| C28 (on a tethered scaffold) | Cinnamic acid derivatives | Potent anti-HIV activity. | nih.gov |

These findings underscore that even subtle changes to the chemical structure can lead to significant differences in biological activity. nih.gov

Stereochemical Considerations in this compound Analogs

Stereochemistry can play a critical role in the biological activity of chiral molecules. If a this compound analog contains a stereocenter, the different enantiomers or diastereomers may exhibit distinct pharmacological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

While the core this compound structure is achiral, the introduction of chiral substituents can lead to stereoisomers. For example, the attachment of a chiral side chain or the creation of a stereocenter during synthesis would necessitate the separation and individual evaluation of the resulting enantiomers or diastereomers.

The synthesis of stereochemically pure analogs can be achieved through various methods, including the use of chiral starting materials, chiral catalysts, or resolution of a racemic mixture. The determination of the absolute configuration of each stereoisomer, often by techniques like X-ray crystallography, is essential for a complete understanding of the SAR. mdpi.com

Pharmacophore Modeling and Ligand-Based Design for this compound

In the absence of a known 3D structure of the biological target, ligand-based drug design methods such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) are invaluable. nih.gov

A pharmacophore model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for biological activity. nih.gov For this compound analogs, a pharmacophore model could be generated based on a set of active compounds. This model would highlight the key chemical features responsible for their activity and could be used as a 3D query to screen virtual compound libraries for new potential hits. researchgate.netnih.gov

3D-QSAR studies can provide a more quantitative understanding of the SAR by correlating the 3D properties of molecules with their biological activities. mdpi.comnih.gov These models can generate contour maps that visualize regions where certain properties (e.g., steric bulk, positive/negative charge) are favorable or unfavorable for activity, thereby guiding the design of new analogs with improved potency. nih.gov

Chemoinformatics and Virtual Screening Approaches for this compound Related Scaffolds

Chemoinformatics and virtual screening are powerful computational tools that can accelerate the drug discovery process by identifying promising candidates from large compound databases. mdpi.comnih.gov

Virtual Screening Techniques:

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, SBVS can be used to dock a library of compounds into the active site and predict their binding affinity. nih.gov This approach can prioritize compounds for experimental testing.

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, LBVS methods can be employed. These include similarity searching, where compounds are screened based on their structural similarity to known active molecules, and pharmacophore-based screening, which uses a pharmacophore model as a filter. mdpi.comresearchgate.net

Scaffold-focused virtual screening is a specific strategy that can be applied to identify new compounds containing the this compound scaffold or related pyrimidinone cores. acs.org This approach can enhance the discovery of novel chemical entities with the desired biological activity.

In Vitro Biological and Biochemical Evaluation of 6 Methylthio Pyrimidin 4 3h One and Its Derivatives

Enzymatic Inhibition/Activation Studies of 6-(Methylthio)pyrimidin-4(3H)-one

Derivatives of this compound have been investigated for their ability to inhibit or activate specific enzymes, playing a crucial role in various biological pathways.

Kinase Inhibition:

The pyrimidine (B1678525) scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have been explored for their potential to inhibit various kinases, which are key regulators of cell signaling, proliferation, and survival.

WEE1 Kinase: The pyrazolopyrimidinone (B8486647) AZD1775 is a known inhibitor of WEE1 kinase, an important enzyme in cell cycle regulation. nih.gov Structural modifications to this inhibitor have been explored to enhance its potency and reduce cytotoxicity. nih.gov

Pim-1 Kinase: Pyridothienopyrimidin-4-one derivatives have been synthesized and evaluated as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer. nih.gov Several of these compounds exhibited potent inhibitory activity against Pim-1. nih.gov

FLT3 and CDK4/6 Kinases: A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives have been developed as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinases 4/6 (CDK4/6), both of which are significant targets in cancer therapy. nih.gov The optimized compound, 23k, demonstrated low nanomolar inhibitory activity against both FLT3 and CDK4. nih.gov

EGFR Tyrosine Kinase: Certain 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation. nih.gov

Glycogen (B147801) Phosphorylase Inhibition:

Glycogen phosphorylase (GP) is a key enzyme in glucose homeostasis, making it a target for the development of antidiabetic agents. nih.gov

A series of 2-substituted-5-(β-D-glucopyranosyl)pyrimidin-4-ones, derived from 5-bromo-2-(methylthio)pyrimidin-4-one, were synthesized and found to be potent inhibitors of rabbit muscle glycogen phosphorylase. nih.gov The methylthio group served as a useful synthetic handle for further derivatization. nih.gov These compounds act by binding to the catalytic site of the enzyme. nih.gov

Other Enzymatic Activities:

Derivatives have also been investigated for their effects on enzymes like NADH-ubiquinone oxidoreductase. nih.gov

Receptor Binding and Ligand-Target Interaction Profiling of this compound at the Cellular/Molecular Level

The interaction of this compound derivatives with cellular receptors is a critical aspect of their biological activity.

P2Y12 Receptors:

The P2Y12 receptor is a crucial platelet receptor involved in thrombosis and is a major target for antiplatelet drugs. nih.gov While the direct binding of this compound to P2Y12 receptors is not extensively documented in the provided context, the pyrimidine core is a common feature in molecules targeting purinergic receptors. The thienopyridine class of P2Y12 inhibitors, such as clopidogrel (B1663587) and prasugrel, undergo metabolic activation to form an active metabolite that irreversibly binds to the P2Y12 receptor. nih.gov

Adenosine (B11128) Receptors:

A series of 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their affinity to the A1 adenosine receptor. nih.gov However, these compounds displayed poor affinity for this receptor. nih.gov

Cell-Based Assays Investigating Molecular Mechanisms of this compound Action

Cell-based assays provide valuable insights into the molecular mechanisms through which this compound and its derivatives exert their biological effects.

Gene Expression Modulation by this compound

The influence of these compounds on gene expression is an area of active research. For instance, studies on glycogen phosphorylase have involved cloning its cDNA and examining its mRNA expression levels in response to certain conditions, although direct modulation by this compound was not the primary focus. nih.gov

Protein-Protein Interaction Perturbation by this compound

Disrupting protein-protein interactions (PPIs) is a promising therapeutic strategy. nih.govmdpi.com The methylthio group, containing sulfur, can participate in stabilizing interactions with aromatic residues in proteins, a phenomenon known as the methionine-aromatic motif. nih.gov This interaction can be critical for the stability of protein complexes. nih.gov While not directly demonstrated for this compound, the presence of the methylthio group suggests a potential to influence PPIs.

Cellular Pathway Interference by this compound

Derivatives of this compound have been shown to interfere with various cellular pathways:

Cell Cycle: WEE1 kinase inhibitors, which can be derived from pyrazolopyrimidinone scaffolds, interfere with the cell cycle by promoting unscheduled mitotic entry. nih.gov

Cell Proliferation: Several derivatives have demonstrated inhibitory activity on the proliferation of various cancer cell lines. nih.govnih.gov For example, specific 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines inhibited the proliferation of the A-431 cell line stimulated by epidermal growth factor. nih.gov

Apoptosis: Some nih.govbroadpharm.comtriazolo[4,5-d]pyrimidine derivatives containing a thiosemicarbazide (B42300) moiety have been shown to induce apoptosis in cancer cells. nih.gov

Target Identification and Validation for this compound Biological Action

The identification and validation of specific molecular targets are crucial for understanding the mechanism of action of this compound and its derivatives.

Glycogen Phosphorylase: Identified as a key target for derivatives designed as antidiabetic agents. nih.gov

Kinases (WEE1, Pim-1, FLT3, CDK4/6, EGFR): Validated as targets for various pyrimidine-based derivatives in the context of cancer therapy. nih.govnih.govnih.govnih.gov

P2Y12 Receptor: A well-established target for antiplatelet drugs with pyrimidine-like structures. nih.gov

The following table summarizes the inhibitory activities of some derivatives discussed:

| Compound Class | Target Enzyme/Receptor | Observed Effect | Reference |

| 2-substituted-5-(β-D-glucopyranosyl)pyrimidin-4-ones | Glycogen Phosphorylase | Potent Inhibition | nih.gov |

| Pyrazolopyrimidinone derivatives | WEE1 Kinase | Inhibition | nih.gov |

| Pyridothienopyrimidin-4-one derivatives | Pim-1 Kinase | Potent Inhibition (IC50 in µM range) | nih.gov |

| 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives | FLT3 and CDK4 | Dual Inhibition (IC50 in nM range) | nih.gov |

| 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines | EGFR Tyrosine Kinase | Inhibition of Phosphorylation | nih.gov |

| 4-amino-6-methylthio-1H-pyrazolo[3,4-d]pyrimidines | A1 Adenosine Receptor | Poor Affinity | nih.gov |

Resistance Mechanisms to this compound Action at a Cellular Level (if applicable from in vitro studies)

Information directly detailing the in vitro resistance mechanisms of microbial cells specifically to this compound is not extensively documented in the currently available scientific literature. However, by examining the broader class of pyrimidine analogs, several general mechanisms of cellular resistance can be inferred. These mechanisms, identified through in vitro studies on various pyrimidine derivatives, may be applicable to this compound and its analogs.

One of the primary mechanisms of resistance to pyrimidine antimetabolites is the alteration of their anabolic activation. ijpsonline.com Many pyrimidine analogs require conversion to their nucleotide forms to exert their cytotoxic or antimicrobial effects. ijpsonline.com Cellular resistance can emerge from reduced activity of the enzymes responsible for this conversion, such as uridine (B1682114) kinase or the condensation with PRPP (5-phospho-D-ribosyl-α-1-pyrophosphate). ijpsonline.com

Another significant resistance mechanism involves modifications in the target enzymes. For instance, in the case of the well-studied pyrimidine analog 5-fluorouracil (B62378) (5-FU), resistance can arise from changes in thymidylate synthase, leading to a reduced affinity for the drug's active metabolite, FdUMP. ijpsonline.com Similarly, resistance to other pyrimidine analogs has been linked to decreased activity of enzymes like dCMP deaminase. ijpsonline.com

The regulation of pyrimidine biosynthetic gene expression in bacteria is complex and can also be a source of resistance. Bacteria can modulate the expression of pyr genes, which encode the enzymes for pyrimidine biosynthesis, in response to nucleotide signals. nih.gov This regulation often occurs through mechanisms that cause premature transcription termination or translation inhibition, allowing the cell to adapt to the presence of pyrimidine analogs and maintain necessary nucleotide levels. nih.gov For example, in E. coli, the expression of the pyrBI and pyrC operons is controlled by the intracellular levels of pyrimidine nucleotides, which can influence the formation of secondary structures in the mRNA leader sequence, thereby regulating gene expression. nih.gov

Furthermore, studies on Lactobacillus casei have shown that the PyrR protein, which regulates pyrimidine biosynthesis, can influence the bacterium's susceptibility to pyrimidine analogs. The knockout of the pyrR gene led to a decreased production of a pyrimidine analog, which in turn affected its antibacterial activity. nih.gov This suggests that regulatory proteins of the pyrimidine pathway can be key in the development of resistance.

Antimicrobial and Antioxidant Activity Assessment of this compound and its Analogs (in vitro)

The in vitro antimicrobial and antioxidant activities of this compound and its derivatives have been explored in several studies, revealing a range of biological effects. The core pyrimidine structure is a key pharmacophore that has been extensively modified to generate analogs with enhanced biological activities. niscpr.res.innih.gov

Antimicrobial Activity

Derivatives of pyrimidine, including those with a thioether linkage, have shown notable antimicrobial properties. For instance, a series of 4,6-diaryl-2-alkyl thiopyrimidine derivatives were synthesized and evaluated for their activity against various bacterial and fungal strains. niscpr.res.in Some of these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria. niscpr.res.in Specifically, certain derivatives showed good activity against Staphylococcus aureus and Bacillus subtilis. niscpr.res.in

In another study, novel 2-thiopyrimidine derivatives bearing a pyrazole (B372694) moiety were synthesized and screened for their antimicrobial activity. ekb.eg Several of these compounds demonstrated high antibacterial activity, and molecular docking studies suggested that they may act by inhibiting the bacterial dihydropteroate (B1496061) synthase enzyme. ekb.eg

The introduction of different substituents to the pyrimidine ring has been shown to significantly influence antimicrobial potency. For example, the synthesis and evaluation of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives revealed that the nature of the substituent on the hydrazide fragment and the benzene (B151609) ring affects the degree of microbial inhibition. nih.gov Certain derivatives with aminophenyl, hydroxyphenyl, and dihydroxyphenyl groups were found to be more potent than other analogs. nih.gov

The table below summarizes the in vitro antimicrobial activity of some pyrimidine derivatives, although it is important to note that these are not all direct derivatives of this compound but represent the broader class of thiopyrimidines.

| Compound/Derivative Class | Test Organism | Activity/MIC | Reference |

| 4,6-diaryl-2-alkyl thiopyrimidines | S. aureus, B. subtilis | Significant activity | niscpr.res.in |

| 2-thiopyrimidine with pyrazole | Bacteria | High activity | ekb.eg |

| 2-[6-methyl-4-(thietan-3-yloxy) pyrimidin-2-ylthio]acetohydrazide derivatives | Bacteria | Potent activity | nih.gov |

| 2,6-bis(4,6-dimethylpyrimidin-2-ylthio)benzene-1,4-diol | B. subtilis, E. coli, S. aureus | MIC: 62.5 µg/mL, 125 µg/mL, 250 µg/mL respectively | nih.gov |

Antioxidant Activity

Pyrimidine derivatives have also been investigated for their antioxidant potential through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ijpsonline.comresearchgate.net The ability of these compounds to donate a hydrogen atom or an electron contributes to their antioxidant capacity. ijpsonline.com

A review of the antioxidant potential of pyrimidine derivatives highlighted several studies where synthesized compounds showed promising activity. ijpsonline.com For example, a series of 4H-chromenes containing a pyrimidine-2-thione moiety exhibited significant antioxidant activity in both DPPH and ABTS assays. researchgate.net Another study on novel pyrido[2,3-d]pyrimidine (B1209978) derivatives found that while they did not interact significantly with DPPH, they strongly inhibited lipid peroxidation. nih.gov

The antioxidant activity is often influenced by the specific substitutions on the pyrimidine ring. For instance, in a series of 2,4,6-substituted pyrimidine derivatives, those with a 4-hydroxyphenyl substitution at the S-linked C-2 and C-6 positions showed maximum radical scavenging activity. ijpsonline.com

The table below presents a summary of the in vitro antioxidant activity of some pyrimidine derivatives. As with the antimicrobial data, these compounds represent a broader class, and the results may not be directly extrapolated to this compound itself without specific testing.

| Compound/Derivative Class | Assay | Activity (IC50 or other metric) | Reference |

| 4H-chromenes with pyrimidine-2-thione | DPPH, ABTS | Significant activity (IC50 range: 21.28-72.98 µg/ml) | ijpsonline.comresearchgate.net |

| Pyrido[2,3-d]pyrimidines | Anti-lipid peroxidation | Strong inhibition (IC50 for 2a = 42 µM, 2f = 47.5 µM) | nih.gov |

| 2,4,6-substituted pyrimidines with sulfonyl chloride | DPPH | Potent activity (IC50 for some derivatives ~8-10 µM) | ijpsonline.com |

Advanced Analytical and Spectroscopic Characterization Techniques Applied to 6 Methylthio Pyrimidin 4 3h One Research

Advanced NMR Spectroscopic Studies for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural investigation of 6-(Methylthio)pyrimidin-4(3H)-one in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide invaluable insights into its conformational and tautomeric equilibria.

Tautomerism: Pyrimidinone derivatives, including this compound, can exist in different tautomeric forms, most commonly the keto (-C=O) and enol (-C-OH) forms. nih.gov The position of this equilibrium is influenced by factors such as the solvent and the nature of substituents on the pyrimidine (B1678525) ring. academie-sciences.fr For instance, the presence of an electron-withdrawing group might stabilize the keto form. NMR spectroscopy is a powerful tool to study this phenomenon. The chemical shifts of protons and carbons, particularly those near the tautomerizing groups, are sensitive to the dominant form. For example, the presence of a broadened signal in the ¹H NMR spectrum can indicate the exchange between tautomers. academie-sciences.frnih.gov

Conformational Analysis: The three-dimensional structure and flexibility of the molecule, including the orientation of the methylthio group, can be investigated using advanced NMR techniques. 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can reveal through-space interactions between protons, providing information about their spatial proximity and thus the molecule's conformation. mdpi.comrsc.org Variable temperature NMR studies can also be employed to study the dynamics of conformational changes. researchgate.net

Table 1: Representative NMR Data for Pyrimidinone Derivatives

| Nucleus | Chemical Shift (ppm) Range | Notes |

| ¹H | 2.3 - 2.5 (s, 3H, -SCH₃) | Chemical shift of the methylthio protons. |

| 6.3 - 6.5 (s, 1H, CH) | Chemical shift of the pyrimidine ring proton. | |

| 9.5 - 10.5 (br s, 1H, NH) | Broad signal indicative of an exchangeable proton, often involved in tautomerism. | |

| ¹³C | 160 - 165 (C=O) | Chemical shift of the carbonyl carbon in the keto tautomer. |

| 100 - 110 (CH) | Chemical shift of the pyrimidine ring carbon. | |

| 12 - 15 (-SCH₃) | Chemical shift of the methylthio carbon. |

Note: The exact chemical shifts can vary depending on the solvent and specific substituents on the pyrimidine ring. Data is generalized from typical values for similar structures.

High-Resolution Mass Spectrometry-Based Metabolomic and Degradation Studies

High-resolution mass spectrometry (HRMS) is an indispensable tool for studying the metabolism and degradation of this compound in in vitro settings. nih.govresearchgate.net Its high mass accuracy and resolution allow for the precise determination of elemental compositions, facilitating the identification of metabolites and degradation products. nih.gov

In metabolomic studies, cells or subcellular fractions (like liver microsomes) are incubated with the compound. nih.gov HRMS, often coupled with liquid chromatography (LC-HRMS), is then used to analyze the complex mixture of resulting molecules. nih.gov By comparing the metabolic profile of treated samples with controls, researchers can identify novel metabolites. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide structural information for the putative identification of these metabolites, which can include hydroxylated, demethylated, or conjugated species. researchgate.net

Similarly, forced degradation studies, where the compound is subjected to stress conditions like acid, base, oxidation, and heat, are crucial to understand its stability and identify potential degradation products. researchgate.net LC-HRMS is employed to separate and identify these products, providing insights into the degradation pathways. researchgate.net

X-ray Crystallography and Structural Biology

X-ray crystallography provides the definitive solid-state structure of this compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. nih.govmdpi.com By crystallizing the compound, researchers can determine its three-dimensional arrangement in the crystal lattice. This technique has been instrumental in confirming the predominant tautomeric form in the solid state for related pyrimidinone structures, which is often the keto form. nih.gov

Furthermore, X-ray crystallography can be used to study the structure of this compound when it is bound to a biological macromolecule, such as an enzyme. This provides critical information about the binding mode and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are important for its biological activity. mdpi.com

Table 2: Crystallographic Data for a Representative Pyrimidinone Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.8627 (2) |

| b (Å) | 22.6320 (8) |

| c (Å) | 7.4228 (3) |

| β (°) | 96.495 (2) |

| Volume (ų) | 811.66 (5) |

| Z | 4 |

Note: Data is for 2-isopropyl-6-methylpyrimidin-4(3H)-one, a structurally related compound, as a representative example. nih.gov

Chromatography and Separation Science for Purity and Isomer Assessment

Chromatographic techniques are essential for the purification and purity assessment of this compound in research contexts. High-performance liquid chromatography (HPLC) is a widely used method to separate the compound from starting materials, byproducts, and impurities. nsf.gov The choice of the stationary phase (e.g., C18) and mobile phase composition is critical for achieving optimal separation. nsf.gov

HPLC can also be employed for the separation of isomers, including diastereomers and enantiomers if a chiral center is present. mdpi.com Chiral stationary phases can be used to resolve enantiomers, which is crucial as different stereoisomers can have distinct biological activities. mdpi.com The purity of the isolated compound is typically determined by calculating the peak area percentage from the chromatogram.

Application of Hyphenated Techniques in Research

Hyphenated techniques, which couple a separation method with a detection method, are powerful tools in the analysis of this compound.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound and its metabolites in complex biological matrices. researchgate.netnih.govmedrxiv.org The liquid chromatograph separates the analytes, which are then ionized and detected by the tandem mass spectrometer. By using multiple reaction monitoring (MRM), this technique can achieve very low limits of detection and quantification. thermofisher.comnih.gov

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is another valuable hyphenated technique, particularly for volatile and thermally stable derivatives of this compound. mdpi.com For non-volatile compounds, derivatization may be required to increase their volatility. mdpi.com GC-MS provides excellent separation efficiency and a wealth of structural information from the mass spectra of the eluted compounds, which can be used for identification by comparison with spectral libraries. chromatographyonline.comresearchgate.net

Future Directions and Emerging Research Avenues for 6 Methylthio Pyrimidin 4 3h One

The pyrimidine (B1678525) scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous biologically active compounds. acs.org Within this broad class, 6-(Methylthio)pyrimidin-4(3H)-one and its derivatives represent a promising area for future research and development. The evolution of this research hinges on integrating advanced technologies, exploring novel chemical space, fostering collaboration, and overcoming inherent research challenges.

Q & A

Q. What are the common synthetic routes for 6-(Methylthio)pyrimidin-4(3H)-one, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves alkylation of the thio group in precursor compounds. Two validated methods include:

- Method A : Methylation using dimethyl sulfate in a K₂CO₃/EtOH system.

- Method B : Methylation with methyl iodide under MeONa/MeOH conditions.

Both methods yield high product purity (>98%) and efficiency, as confirmed by elemental analysis and chromatomass spectrometry. Reaction parameters such as solvent polarity (ethanol vs. methanol), base strength (K₂CO₃ vs. MeONa), and temperature (reflux vs. ambient) critically affect reaction kinetics and byproduct formation. For example, elevated temperatures (140°C) are required for subsequent aryl amine substitutions to form derivatives .

Q. What spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Answer:

- 1H NMR : Focus on the singlet for the methylthio group (δ ~2.50 ppm) and the pyrimidinone ring protons (δ ~5.94–12.44 ppm). Splitting patterns confirm substitution effects .

- 13C NMR : Key signals include the carbonyl carbon (δ ~169 ppm) and the methylthio carbon (δ ~12 ppm) .

- Chromatography-mass spectrometry (LC-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and rule out impurities.

- Elemental analysis : Validate C, H, N, S composition to ensure stoichiometric accuracy .

Advanced Research Questions

Q. How can researchers design experiments to study the structure-activity relationships (SAR) of this compound derivatives?

Answer: A systematic SAR study involves:

Substituent Variation : Introduce diverse groups (e.g., halogens, alkyl chains, aryl amines) at positions 2 and 6 of the pyrimidinone core. For example, 3-chlorobenzylthio or ethyl substitutions enhance anticonvulsant activity .

Biological Assays : Test derivatives against target pathways (e.g., seizure models, cancer cell lines) using standardized protocols (e.g., MTT assays for cytotoxicity).

Computational Docking : Use software like AutoDock to predict binding affinities to receptors (e.g., GABA₃ or kinase enzymes) .

Data Correlation : Cross-reference substituent electronic properties (Hammett constants) with bioactivity to identify pharmacophores .

Q. What strategies are recommended for resolving contradictions in biological activity data across different derivatives of this compound?

Answer:

- Replicate Experiments : Ensure consistency in assay conditions (e.g., cell passage number, solvent controls).

- Dose-Response Analysis : Confirm activity trends across multiple concentrations to rule out false positives/negatives.

- Metabolic Stability Testing : Assess whether differences in cytochrome P450 metabolism explain variability (e.g., via liver microsome assays).

- Structural Reanalysis : Verify derivative purity and conformation using X-ray crystallography or 2D NMR (e.g., NOESY for spatial assignments) .

Q. What are the key considerations when optimizing reaction conditions for introducing substituents to the pyrimidinone core?

Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic amines during nucleophilic substitutions .

- Catalyst Use : Base catalysts (e.g., K₂CO₃) deprotonate thiol groups to facilitate alkylation, while Pd/C may aid in cross-coupling reactions for aryl substitutions .

- Temperature Control : High temperatures (140°C) accelerate aryl amine substitutions but may degrade heat-sensitive groups .

- Byproduct Mitigation : Use column chromatography (silica gel, CHCl₃/MeOH eluent) or recrystallization (ethanol/DMF) to isolate pure products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.